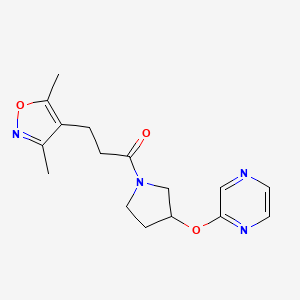
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxyphenethyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMBA-N-ME and is known to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMBA-N-ME is not fully understood. However, it is believed to act as a modulator of neurotransmitter release, particularly of dopamine and norepinephrine. It may also interact with various receptors in the brain, including the adrenergic and serotonergic receptors.
Biochemical and Physiological Effects:
DMBA-N-ME has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It may also increase the activity of various enzymes and proteins involved in neurotransmitter synthesis and release.
Advantages and Limitations for Lab Experiments
DMBA-N-ME has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. It also has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo.
However, there are also limitations to its use in lab experiments. It has been shown to have some cytotoxic effects, particularly at higher concentrations. Additionally, its effects on the central nervous system may vary depending on the specific experimental conditions and may be influenced by various factors such as age, sex, and genetic background.
Future Directions
There are several potential future directions for research on DMBA-N-ME. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Another area of interest is its potential use as a tool for studying the mechanisms underlying neurotransmitter release and neuronal activity in the brain. DMBA-N-ME may also have potential applications in drug discovery and development, particularly for the development of novel drugs targeting the adrenergic and serotonergic systems.
In conclusion, DMBA-N-ME is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects and has been shown to modulate neurotransmitter release and regulate neuronal activity. While there are limitations to its use in lab experiments, it has several advantages and potential future directions for research.
Synthesis Methods
The synthesis of DMBA-N-ME involves the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with N-(3-methoxyphenethyl)acetamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
DMBA-N-ME has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity.
properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2)13-16-7-5-9-18(20(16)26-21)25-14-19(23)22-11-10-15-6-4-8-17(12-15)24-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZORSLKLYLQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)

![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)


![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)
![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)
![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2572268.png)


![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)
